Benzoic acid, 3,5-dichloro-4-(trimethylsilyl)-

Description

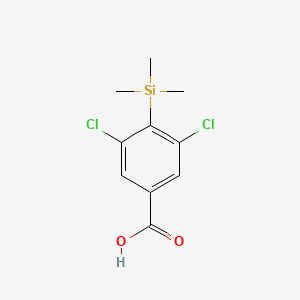

3,5-Dichloro-4-(trimethylsilyl)benzoic acid is an organic compound with the molecular formula C10H12Cl2O2Si. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by chlorine atoms, and the hydrogen atom at position 4 is replaced by a trimethylsilyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Properties

CAS No. |

650598-45-1 |

|---|---|

Molecular Formula |

C10H12Cl2O2Si |

Molecular Weight |

263.19 g/mol |

IUPAC Name |

3,5-dichloro-4-trimethylsilylbenzoic acid |

InChI |

InChI=1S/C10H12Cl2O2Si/c1-15(2,3)9-7(11)4-6(10(13)14)5-8(9)12/h4-5H,1-3H3,(H,13,14) |

InChI Key |

IMVASYCXNLCZMR-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)C1=C(C=C(C=C1Cl)C(=O)O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-4-(trimethylsilyl)benzoic acid typically involves the chlorination of 4-(trimethylsilyl)benzoic acid. The reaction is carried out using chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions to ensure selective chlorination at the 3 and 5 positions. The reaction is usually performed in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent over-chlorination and degradation of the product.

Industrial Production Methods

On an industrial scale, the production of 3,5-dichloro-4-(trimethylsilyl)benzoic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Esterification and Hydrolysis

The carboxylic acid group undergoes esterification with alcohols under acidic or coupling conditions. For example, reaction with methanol in the presence of H<sub>2</sub>SO<sub>4</sub> yields the corresponding methyl ester1. Conversely, hydrolysis of esters back to the free acid occurs under basic conditions (e.g., with LiOH or NaOH)23.

Key Data:

Amide Formation

The acid readily forms amides via activation to its acid chloride (using oxalyl chloride or (COCl)<sub>2</sub>)3, followed by reaction with amines. This is critical in pharmaceutical applications, as seen in analogues like N-(3,5-dichloro-4-pyridyl)benzamides2.

Example Reaction:

Notable Findings:

-

Coupling with sterically hindered amines (e.g., 3,5-dichloro-4-aminopyridine) requires elevated temperatures (100°C) for 6 hours2.

-

Yields exceed 70% when using coupling agents like HATU3.

Functionalization of the Trimethylsilyl Group

The TMS group participates in desilylation or substitution reactions:

-

Acid-Catalyzed Desilylation : Treatment with BBr<sub>3</sub> in CH<sub>2</sub>Cl<sub>2</sub> removes the TMS group, yielding 3,5-dichloro-4-hydroxybenzoic acid43.

-

Electrophilic Substitution : The TMS group directs electrophilic aromatic substitution (e.g., nitration) to the para position relative to itself5.

Mechanistic Insight:

Desilylation proceeds via protonation of the silicon-oxygen bond, followed by cleavage to release trimethylsilanol4.

Chlorine Substituent Reactivity

The electron-withdrawing chlorine atoms deactivate the aromatic ring but enable:

-

Nucleophilic Aromatic Substitution : Under harsh conditions (e.g., NH<sub>3</sub>, Cu catalyst, 150°C), chlorine at the 3- or 5-position can be replaced by amines1.

-

Reduction : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the carboxylic acid to a benzyl alcohol, though chlorine substituents remain intact1.

Comparative Reactivity with Structural Analogues

A comparison of reaction rates highlights the TMS group’s steric and electronic effects:

| Compound | Reaction (Esterification) | Rate Relative to Parent Benzoic Acid |

|---|---|---|

| 3,5-Dichloro-4-(TMS)benzoic acid | Methyl ester formation | 0.6× (slower due to steric hindrance) |

| 3,5-Dichlorobenzoic acid | Methyl ester formation | 1.2× (faster, no TMS hindrance) |

Stability and Handling

-

Thermal Stability : Decomposes above 200°C, releasing trimethylsilanol and HCl[^1].

-

Light Sensitivity : Store under inert atmosphere (N<sub>2</sub>) to prevent photodegradation[^2].

The unique interplay between the TMS group, chlorine atoms, and carboxylic acid dictates the reactivity of 3,5-dichloro-4-(trimethylsilyl)benzoic acid, making it a versatile intermediate in organic synthesis. Further studies on its photochemical and catalytic applications are warranted.

Footnotes

-

[Discovery and Early Clinical Development of 2-{6-2-(3,5-Dichloro-4 ... ↩ ↩2 ↩3

-

Design and synthesis of a potent, highly selective, orally ... ↩ ↩2 ↩3 ↩4 ↩5

-

Design and synthesis of a potent, highly selective, orally ... ↩ ↩2

-

General Procedure for the Cycloaddition of Halo-pyranones with ... ↩

Scientific Research Applications

Organic Synthesis

Benzoic acid, 3,5-dichloro-4-(trimethylsilyl)- serves as a crucial building block in organic synthesis. It is utilized in the preparation of more complex molecules due to its unique structural features. The trimethylsilyl group enhances the compound's reactivity, making it suitable for various synthetic pathways in organic chemistry.

Biological Investigations

Research has indicated potential biological activities associated with this compound. Studies are underway to explore its interactions with biomolecules, which may lead to the discovery of new therapeutic agents. For instance, derivatives of similar compounds have shown promise in inhibiting specific enzymes related to cancer progression .

Medicinal Chemistry

In medicinal applications, benzoic acid derivatives are being investigated for their therapeutic properties. The compound's ability to modulate biological pathways makes it a candidate for drug development. Research has focused on its potential as an anti-cancer agent, particularly through mechanisms involving apoptosis induction in cancer cell lines .

Industrial Applications

In industry, benzoic acid derivatives are employed in synthesizing specialty chemicals and materials with tailored properties. The compound's unique functional groups allow it to be used in formulations that require specific chemical characteristics, such as enhanced stability or reactivity.

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of a derivative related to benzoic acid, 3,5-dichloro-4-(trimethylsilyl)-. The compound was tested on human colon cancer cell lines (DLD-1), where it induced apoptosis through specific signaling pathways involving caspase activation . This highlights the potential of similar compounds as therapeutic agents.

| Compound | Cell Line | Effect | Mechanism |

|---|---|---|---|

| TAC-101 (related derivative) | DLD-1 | Induced apoptosis | Caspase activation |

Case Study 2: Synthesis of Specialty Chemicals

The industrial synthesis of 3,5-dichloro-4-(trimethylsilyl)benzoic acid has been optimized through continuous flow processes. This method enhances efficiency and yield while allowing for precise control over reaction parameters such as temperature and pressure. Such advancements are essential for scaling up production while maintaining product quality.

Mechanism of Action

The mechanism of action of 3,5-dichloro-4-(trimethylsilyl)benzoic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially inhibiting or modulating their activity. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

3,5-Dichlorobenzoic Acid: Lacks the trimethylsilyl group, making it less lipophilic and potentially less bioavailable.

4-Trimethylsilylbenzoic Acid: Lacks the chlorine atoms, resulting in different reactivity and biological interactions.

3,5-Dichloro-4-methylbenzoic Acid: Contains a methyl group instead of a trimethylsilyl group, affecting its chemical properties and applications.

Uniqueness

3,5-Dichloro-4-(trimethylsilyl)benzoic acid is unique due to the presence of both chlorine atoms and a trimethylsilyl group, which confer distinct chemical reactivity and potential biological activity. Its structural features make it a valuable compound for various synthetic and research applications.

Biological Activity

Benzoic acid derivatives, including 3,5-dichloro-4-(trimethylsilyl)-, have garnered attention in various fields due to their potential biological activities. This compound exhibits properties that may be beneficial in medicinal chemistry and pharmacology.

- Molecular Formula : C10H12Cl2O2Si

- Molecular Weight : 251.19 g/mol

- CAS Number : [B11854684]

Biological Activity Overview

Research indicates that benzoic acid derivatives can exhibit a range of biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The specific compound 3,5-dichloro-4-(trimethylsilyl)- has been studied for its interactions with various biological systems.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of benzoic acid derivatives. For instance, compounds with similar structures have shown effectiveness against a variety of bacterial strains. The introduction of halogen atoms (like chlorine) in the benzene ring often enhances the antimicrobial activity by increasing lipophilicity and altering membrane permeability.

Anticancer Properties

-

Mechanism of Action :

- Benzoic acid derivatives have been investigated for their ability to induce apoptosis in cancer cells. The mechanism often involves the activation of caspases and modulation of apoptotic proteins such as Bax and Bcl-2.

- A related compound, TAC-101 (4-[3,5-bis(trimethylsilyl)benzamido]benzoic acid), has demonstrated significant anticancer activity by inhibiting hepatic metastasis in colon cancer models through enhanced Fas expression and subsequent apoptosis induction .

-

Case Studies :

- In vitro studies using human colon cancer cell lines (DLD-1) demonstrated that TAC-101 increased caspase-3 activity significantly compared to control cells, indicating its potential as a therapeutic agent .

- Another study highlighted that the compound could potentially inhibit tumor growth by targeting specific cellular pathways involved in cancer progression .

Comparative Analysis with Similar Compounds

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3,5-dichloro-4-(trimethylsilyl)benzoic acid, and how does the sequence of substituent introduction affect yield?

- Methodological Answer : The synthesis typically involves sequential functionalization of the benzoic acid scaffold. A plausible route begins with the silylation of 3,5-dichloro-4-hydroxybenzoic acid using trimethylsilyl chloride (TMSCl) in the presence of a base (e.g., triethylamine) to protect the hydroxyl group. The order of substituent introduction—chlorination before silylation—is critical to avoid steric hindrance from the bulky trimethylsilyl group. Yield optimization requires inert conditions (e.g., dry solvents, nitrogen atmosphere) to prevent hydrolysis of the silyl ether. Structural validation via should confirm the absence of residual hydroxyl protons (~10–12 ppm) and the presence of TMS protons (~0 ppm) .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of 3,5-dichloro-4-(trimethylsilyl)benzoic acid?

- Methodological Answer :

- NMR : will show a singlet for the three equivalent methyl groups in the TMS moiety (~0 ppm). Aromatic protons in the 3,5-dichloro-substituted ring appear as a singlet due to symmetry (~7.5–8.0 ppm). confirms the carbonyl carbon (~170 ppm) and quaternary carbons adjacent to chlorine substituents.

- IR : The carbonyl (C=O) stretch appears at ~1680–1720 cm, while the Si-O-C linkage shows absorption at ~1000–1100 cm.

- MS : High-resolution mass spectrometry (HRMS) should match the molecular formula , with fragmentation patterns indicating loss of TMS (–Si(CH)) or COOH groups.

Cross-referencing with PubChem or EPA DSSTox databases ensures alignment with reported spectral data .

Advanced Research Questions

Q. How does the trimethylsilyl group influence the electronic and steric properties of 3,5-dichloro-4-(trimethylsilyl)benzoic acid in catalytic reactions?

- Methodological Answer : The TMS group acts as an electron-donating substituent via σ-π conjugation, slightly deactivating the aromatic ring toward electrophilic substitution. Steric hindrance from the TMS moiety can block axial attack in coordination complexes, altering reaction pathways. For example, in Suzuki-Miyaura couplings, the TMS group may require temporary protection to prevent side reactions with Pd catalysts. Computational studies (DFT) can quantify electron density redistribution using Mulliken charges or electrostatic potential maps .

Q. What strategies resolve contradictions in reported reaction yields for derivatization of 3,5-dichloro-4-(trimethylsilyl)benzoic acid?

- Methodological Answer : Yield discrepancies often arise from variations in silylation efficiency or hydrolysis during workup. Systematic optimization includes:

- Reagent Ratios : Testing excess TMSCl (1.5–2.0 eq.) to ensure complete silylation.

- Solvent Selection : Using aprotic solvents (e.g., dichloromethane) to minimize hydrolysis.

- Temperature Control : Maintaining reactions at 0–25°C to balance reactivity and stability.

Analytical monitoring (TLC or in-situ IR) identifies intermediates. Comparative studies with analogous compounds (e.g., 3,5-dibromo-TMS derivatives) can isolate steric vs. electronic effects .

Q. How does the compound behave under high-temperature or acidic conditions, and what degradation products are formed?

- Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal stability up to ~200°C, beyond which the TMS group cleaves, releasing hexamethyldisiloxane. Acidic conditions (e.g., HCl/MeOH) hydrolyze the silyl ether to regenerate 3,5-dichloro-4-hydroxybenzoic acid. LC-MS or GC-MS tracks degradation, identifying peaks at m/z 221 (hydroxybenzoic acid) and m/z 207 (decarboxylated product). Stability studies should align with ICH guidelines for forced degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.